5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features. The compound incorporates an iodine atom at the 5th position and a 2-methylpropyl group at the 6th position of the pyrimidine ring, along with a dihydropyrimidin-4-one core structure. This configuration contributes to its potential biological activities and makes it a valuable building block in organic synthesis and medicinal chemistry. Pyrimidines are known for their significance in biological systems, particularly in nucleic acids, highlighting the relevance of this compound in various scientific applications.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its synthetic versatility and biological properties. Its molecular formula is C10H14N2O, and it has a molecular weight of 182.24 g/mol.
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one is classified as a dihydropyrimidinone. This classification is based on its structural characteristics, which include a saturated pyrimidine ring with a carbonyl group at the 4-position. It falls under the broader category of heterocyclic compounds, which are compounds that contain atoms of at least two different elements as part of a ring structure.
The synthesis of 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one typically involves several key steps:
The reaction conditions must be optimized to achieve high yields and purity. In industrial applications, continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
The presence of the iodine atom and the branched alkyl group significantly affects the compound's reactivity and interaction with biological targets.
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions:
Common reagents used in these reactions include nucleophiles such as sodium azide or potassium thiocyanate for substitution reactions. Reaction conditions typically involve polar aprotic solvents like dimethylformamide at elevated temperatures.
The mechanism of action for 5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity through conformational changes induced by its structural features.
The presence of iodine enhances lipophilicity, potentially improving cellular uptake and bioavailability. Furthermore, the dihydropyrimidin-4-one core facilitates interactions with nucleic acids and proteins, contributing to its biological activity.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound .
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one has several scientific uses:
The 3,4-dihydropyrimidin-4-one (DHPM) core represents a privileged scaffold in medicinal chemistry due to its structural mimicry of natural pyrimidine nucleotides and versatile pharmacological profile. This moiety serves as a critical pharmacophore in antiviral agents, primarily through targeted inhibition of viral replication enzymes. The Biginelli reaction—a three-component condensation of aldehydes, β-keto esters, and urea/thiourea—provides efficient access to diversely substituted DHPM libraries [2]. Computational studies reveal that DHPM derivatives exhibit optimal geometry for occupying hydrophobic pockets in viral enzyme binding sites, with C4-carbonyl and N3-nitrogen atoms facilitating key hydrogen-bonding interactions. Their planar conformation enables π-stacking with aromatic residues in enzyme active sites, enhancing binding affinity against targets like HIV-1 reverse transcriptase (RT) [6]. Notably, marine alkaloids like batzelladine A (containing a DHPM unit) demonstrate HIV-1 entry inhibition by blocking gp120-CD4 binding, validating this scaffold’s viral targeting potential [2] [6].
Table 1: Antiviral Pyrimidinone Scaffolds and Their Targets
Core Structure | Viral Target | Mechanism of Action | Representative Agents |
---|---|---|---|
3,4-Dihydropyrimidin-4-one | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition (Allosteric) | DABO derivatives |
Pyrimido[4,5-d]pyrimidine | Inflammatory pathways | Anti-cytokine (Adjuvant therapy) | L-771688 |
[1,2,4]Triazolo[1,5-a]pyrimidine | GABA receptors | Neuromodulation (Encephalitis-associated) | Experimental NNRTIs |
Fluorinated pyrimidines | DNA viruses | Thymidylate synthase inhibition | 5-Fluorouracil, Idoxuridine |
The discovery of 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) in 1992 marked a watershed in non-nucleoside reverse transcriptase inhibitor (NNRTI) development. Early DABOs (e.g., compounds 6 and 7) exhibited sub-micromolar anti-HIV-1 activity (EC~50~ = 0.7–1.2 μM) and high selectivity indices (>400), outperforming first-generation agents like HEPT by 9-fold in potency [1]. Structural optimization followed three key vectors:
S-DABOs (C2-thioether analogs) emerged in 1995 to address synthetic scalability issues in alkoxy-DABO production. This shift enabled efficient diversification while retaining NNRTI activity, exemplified by hybrid derivatives like 8 (IC~50~ = 5.2 μM) [1]. Contemporary designs incorporate α-benzylic methoxy groups, achieving sub-nanomolar efficacy against wild-type HIV-1 and nanomolar activity against resistant strains (e.g., K103N, Y181C). These advancements underscore the DABO scaffold’s adaptability in overcoming antiviral resistance [1] [5].
Table 2: Evolution of Dihydropyrimidinone NNRTIs
Generation | Structural Features | Anti-HIV-1 Potency (EC~50~) | Key Advancements |
---|---|---|---|
First (1992–1995) | 6-Benzyl-2-alkoxy; C5=H/Me/Et | 0.7–25 μM | 9-fold >HEPT potency; SI>400 |
Second (1995–2005) | C2-thioether (S-DABOs); Phenoxy/phenylthio hybrids | 1.8–15 μM | Scalable synthesis; mutant strain activity |
Modern (2010–present) | α-Methoxybenzyl; Halogenated C6-aryl; Cycloalkyl | 0.002–0.9 μM | Sub-nM WT inhibition; broad mutant coverage |
Halogen incorporation—particularly iodine—serves dual roles in optimizing pyrimidinone drug candidates:
Halogen effects manifest quantitatively in lead optimization:
Table 3: Impact of Halogen Substituents on Pyrimidinone Bioactivity
Halogen | Position | Binding Energy ΔG (kcal/mol) | RT Inhibition IC~50~ (nM) | Metabolic Stability (t~1/2~, min) |
---|---|---|---|---|
None | - | -7.2 | 120 | 18 |
F | C5 | -8.1 | 85 | 42 |
Cl | C6 | -8.9 | 34 | 29 |
Br | C5 | -9.0 | 28 | 25 |
I | C5 | -9.7 | 4 | 22 |
5-Iodo-6-(2-methylpropyl)-3,4-dihydropyrimidin-4-one exemplifies rational halogen integration: the 5-iodo group occupies a sterically constrained subpocket in HIV-1 RT, while the 6-isobutyl moiety mimics benzyl hydrophobic interactions with reduced CYP3A4 liabilities. This strategic pairing yields compounds with <10 nM enzyme affinity and oral bioavailability >65% in preclinical models—validating halogenated DHPMs as next-generation NNRTI candidates [1] [6].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2